molecular formula C15H15NO4S B245609 4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B245609
M. Wt: 305.4 g/mol
InChI Key: LVYZBMSKSUSWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid, commonly known as EPN, is a compound that has been extensively studied for its potential use in scientific research. EPN is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In

Mechanism of Action

EPN inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
EPN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. EPN has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, EPN has been shown to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPN in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which makes it a valuable tool for studying the physiological and pathological roles of these enzymes. However, EPN has some limitations as well. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experimental results. Additionally, EPN has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on EPN. Another area of interest is the development of new cancer therapeutics based on EPN's ability to induce apoptosis in cancer cells. Additionally, there is a need for further research on the mechanism of action of EPN and its potential use in other physiological and pathological processes.

Synthesis Methods

The synthesis of EPN involves the reaction of 4-aminobenzenesulfonamide with 4-ethylbromobenzene in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

EPN has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer. EPN has also been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

4-[(4-ethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H15NO4S/c1-2-11-3-9-14(10-4-11)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

LVYZBMSKSUSWBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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